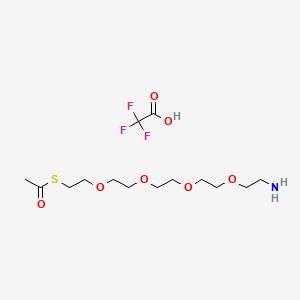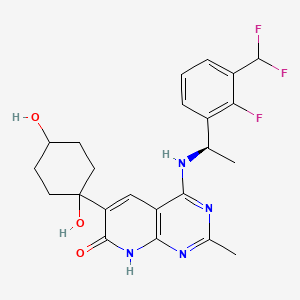
S-acetyl-PEG4-amine (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-acetyl-PEG4-amine (TFA): is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its role in facilitating the targeted degradation of proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG4-amine (TFA) involves the reaction of a PEG4 linker with an acetyl group and an amine group. The process typically includes the following steps:
PEGylation: The PEG4 linker is synthesized by polymerizing ethylene glycol units.
Acetylation: The PEG4 linker is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Amidation: The acetylated PEG4 is reacted with an amine source to introduce the amine group.
Industrial Production Methods: Industrial production of S-acetyl-PEG4-amine (TFA) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene glycol units to form the PEG4 linker.
Acetylation and Amidation: Acetylation and amidation reactions are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions: S-acetyl-PEG4-amine (TFA) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Acetylation: Acetic anhydride and a base like pyridine.
Deacetylation: Hydrolysis using aqueous acid or base.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Deacetylated Products: Free amine derivatives
Aplicaciones Científicas De Investigación
S-acetyl-PEG4-amine (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of novel drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of S-acetyl-PEG4-amine (TFA) involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the PEG4 linker:
E3 Ubiquitin Ligase Ligand: Binds to the E3 ubiquitin ligase enzyme.
Target Protein Ligand: Binds to the target protein.
The PROTAC molecule brings the E3 ubiquitin ligase and the target protein into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
S-acetyl-PEG2-amine: A shorter PEG linker with similar properties.
S-acetyl-PEG6-amine: A longer PEG linker with similar properties.
S-acetyl-PEG8-amine: An even longer PEG linker with similar properties.
Uniqueness: S-acetyl-PEG4-amine (TFA) is unique due to its optimal length, which provides a balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the efficient degradation of target proteins .
Propiedades
Fórmula molecular |
C14H26F3NO7S |
|---|---|
Peso molecular |
409.42 g/mol |
Nombre IUPAC |
S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H25NO5S.C2HF3O2/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13;3-2(4,5)1(6)7/h2-11,13H2,1H3;(H,6,7) |
Clave InChI |
WAISOMYTZOSUBK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)








![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)



![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
